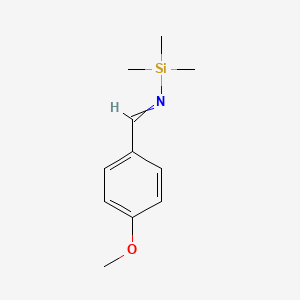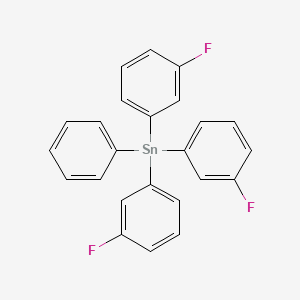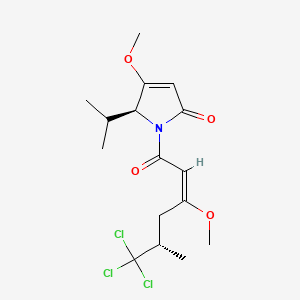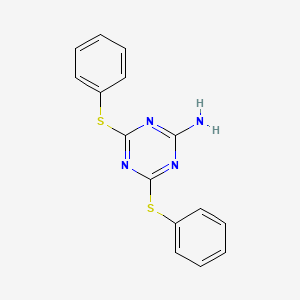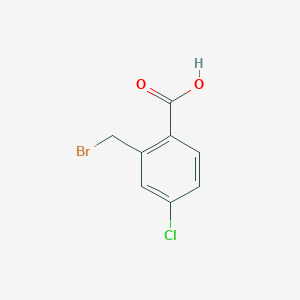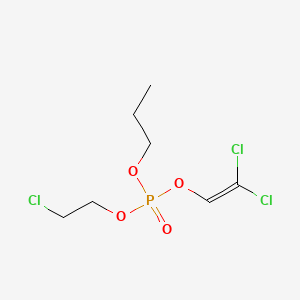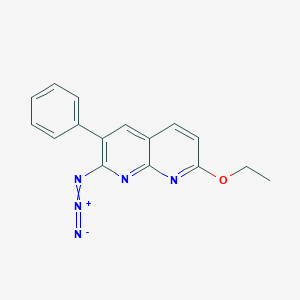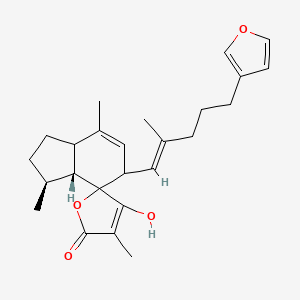
Ircinianin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ircinianin is a sesterterpenoid compound isolated from marine sponges, particularly from the genus Ircinia. This compound has garnered significant interest due to its unique structure and potential biological activities, including antiprotozoal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ircinianin involves complex organic reactions. The isolation of this compound and its derivatives, such as this compound lactone B and this compound lactone C, typically involves extraction from marine sponges followed by purification using chromatographic techniques . The structures of these compounds are confirmed using spectroscopic methods, including high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges .
Analyse Des Réactions Chimiques
Types of Reactions
Ircinianin undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows for modifications that can lead to the formation of different derivatives, such as this compound lactones .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired derivative .
Major Products Formed
The major products formed from reactions involving this compound include this compound lactone B and this compound lactone C. These derivatives have been shown to possess modified oxidation patterns compared to the parent compound .
Applications De Recherche Scientifique
Ircinianin has been the subject of extensive scientific research due to its potential biological activities. Some of the key applications include:
Mécanisme D'action
The mechanism of action of ircinianin involves its interaction with specific molecular targets. For instance, this compound has been shown to modulate glycine-gated chloride channel receptors, which are involved in various physiological processes . This modulation can lead to changes in cellular activities, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Ircinianin is part of a family of sesterterpenoids, which includes compounds such as this compound sulfate, this compound lactam A, and oxothis compound . These compounds share similar structural features but differ in their oxidation patterns and biological activities . The uniqueness of this compound lies in its specific oxidation pattern and its ability to modulate glycine receptors .
List of Similar Compounds
- This compound sulfate
- This compound lactam A
- Oxothis compound
- This compound lactone B
- This compound lactone C
Propriétés
Formule moléculaire |
C25H32O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(3S,3aR)-5-[(E)-5-(furan-3-yl)-2-methylpent-1-enyl]-4'-hydroxy-3,3',7-trimethylspiro[1,2,3,3a,5,7a-hexahydroindene-4,5'-furan]-2'-one |
InChI |
InChI=1S/C25H32O4/c1-15(6-5-7-19-10-11-28-14-19)12-20-13-17(3)21-9-8-16(2)22(21)25(20)23(26)18(4)24(27)29-25/h10-14,16,20-22,26H,5-9H2,1-4H3/b15-12+/t16-,20?,21?,22+,25?/m0/s1 |
Clé InChI |
ONJNDTZVKWTRJZ-YPIMFPMWSA-N |
SMILES isomérique |
C[C@H]1CCC2[C@@H]1C3(C(C=C2C)/C=C(\C)/CCCC4=COC=C4)C(=C(C(=O)O3)C)O |
SMILES canonique |
CC1CCC2C1C3(C(C=C2C)C=C(C)CCCC4=COC=C4)C(=C(C(=O)O3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



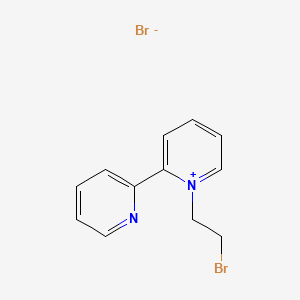
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
